N-(cyclopropylmethyl)-5-methylpyridin-3-amine
Description
N-(cyclopropylmethyl)-5-methylpyridin-3-amine is a pyridine derivative featuring a cyclopropylmethylamine substituent at the 3-position and a methyl group at the 5-position of the pyridine ring. The compound’s molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol. The cyclopropylmethyl group introduces steric bulk and conformational rigidity, which may influence its physicochemical properties and biological interactions compared to simpler alkylamine analogs .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-8-4-10(7-11-5-8)12-6-9-2-3-9/h4-5,7,9,12H,2-3,6H2,1H3 |
InChI Key |
WJSNWAJHDIXSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions between halogenated pyridine derivatives and cyclopropylmethylamine represent a foundational method for synthesizing N-(cyclopropylmethyl)-5-methylpyridin-3-amine. In this approach, 3-bromo-5-methylpyridine reacts with cyclopropylmethylamine under basic conditions. A representative procedure involves heating 3-bromo-5-methylpyridine (1.0 eq) with cyclopropylmethylamine (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (2.0 eq) . The reaction proceeds via an SNAr mechanism, with the amine nucleophile displacing the bromide at position 3 of the pyridine ring.
Purification typically involves aqueous workup followed by silica gel chromatography, yielding the target compound in 45–60% purity. Challenges include competing side reactions, such as over-alkylation, which necessitate careful stoichiometric control . Recent advancements utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates, achieving 68% yield at reduced temperatures (60°C) .
Reductive Amination Strategies
Reductive amination between 5-methylpyridin-3-amine and cyclopropanecarbaldehyde has emerged as a high-yield alternative. In this method, 5-methylpyridin-3-amine (1.0 eq) and cyclopropanecarbaldehyde (1.1 eq) are combined in methanol with sodium cyanoborohydride (1.5 eq) as the reducing agent. The reaction proceeds at room temperature for 24 hours under nitrogen, achieving yields of 72–78% after purification via recrystallization from ethyl acetate/hexane .
Critical parameters include:
-
pH control : Maintaining a weakly acidic environment (pH 5–6) using acetic acid to protonate the intermediate imine.
-
Solvent selection : Methanol outperforms tetrahydrofuran (THF) due to better solubility of the borohydride reagent .
-
Catalyst additives : Titanium(IV) isopropoxide (0.1 eq) has been shown to accelerate imine formation, reducing reaction time to 8 hours .
This method avoids halogenated intermediates, aligning with green chemistry principles. However, it requires anhydrous conditions to prevent aldehyde hydration, which diminishes reactivity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers regioselective access to N-(cyclopropylmethyl)-5-methylpyridin-3-amine. A Buchwald-Hartwig amination protocol employs 3-bromo-5-methylpyridine (1.0 eq), cyclopropylmethylamine (1.5 eq), Pd2(dba)3 (0.05 eq), and XantPhos (0.1 eq) in toluene at 110°C for 18 hours . The reaction yields 55–62% product after column chromatography, with residual palladium removed via Chelex resin treatment.
Comparative studies reveal ligand-dependent efficiency:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| XantPhos | 62 | 18 |
| BINAP | 58 | 24 |
| DavePhos | 49 | 20 |
While effective, this method’s reliance on expensive catalysts and stringent oxygen-free conditions limits scalability.
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses identifies trade-offs between efficiency, cost, and practicality:
| Method | Avg. Yield (%) | Cost Index* | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 54 | Low | Moderate |
| Reductive amination | 75 | Medium | High |
| Cross-coupling | 58 | High | Low |
*Cost Index: Relative expense of reagents/catalysts.
Reductive amination is favored for industrial applications due to its balance of yield and scalability. Cross-coupling remains valuable for late-stage functionalization in drug discovery .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemical Properties and Structure
N-(Cyclopropylmethyl)-5-methylpyridin-3-amine features a cyclopropylmethyl group attached to a 5-methylpyridin-3-amine moiety. The molecular formula can be represented as .
Key Characteristics:
- Molecular Weight: Approximately 188.27 g/mol.
- Solubility: Soluble in organic solvents, which facilitates its use in various chemical reactions.
Medicinal Chemistry
N-(Cyclopropylmethyl)-5-methylpyridin-3-amine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Key applications include:
- Enzyme Inhibition Studies: The compound's structural similarity to biologically active molecules makes it suitable for studying enzyme interactions and inhibition mechanisms. Research has indicated that derivatives of this compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders .
- Receptor Binding Studies: The amine functional group may facilitate binding to neurotransmitter receptors, influencing neurological functions. This property is under investigation for potential applications in neuropharmacology.
Agrochemicals
The compound has been explored for its potential use in developing agrochemicals. Its unique structural features may contribute to the design of pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact .
Research indicates that N-(cyclopropylmethyl)-5-methylpyridin-3-amine exhibits various pharmacological properties:
- Antimicrobial Activity: Preliminary studies have shown that derivatives can demonstrate significant antimicrobial properties against pathogens, including multi-drug resistant bacteria. For instance, related compounds have shown efficacy against Corynebacterium xerosis with a minimum inhibitory concentration (MIC) of 500 ppm.
- Anticancer Potential: Investigations into the anticancer effects of structurally related compounds suggest that they may induce apoptosis in cancer cells. A study highlighted promising results against breast cancer cell lines, indicating potential for further development as anticancer agents .
Anticancer Effects
A study involving related compounds indicated promising results against breast cancer cell lines, suggesting that this compound may inhibit tumor growth through apoptosis induction.
Antimicrobial Efficacy
Investigations have highlighted the effectiveness of similar compounds against multi-drug resistant bacteria. For example, one study reported a minimum inhibitory concentration (MIC) for related compounds against Corynebacterium xerosis at 500 ppm.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) reduce pyridine ring reactivity but may improve metabolic stability. Conversely, electron-donating groups (e.g., methoxy) enhance resonance but increase susceptibility to oxidation .
- Biological Activity : Pyrimidine-based analogs (e.g., compounds) often exhibit higher affinity for kinase targets due to dual hydrogen-bonding sites, whereas pyridine derivatives may prioritize membrane permeability .
Biological Activity
N-(Cyclopropylmethyl)-5-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C12H15N
- Molecular Weight : 173.25 g/mol
- Structure : The compound features a pyridine ring substituted with a cyclopropylmethyl group and a methyl group at the 5-position, which influences its biological interactions.
The biological activity of N-(cyclopropylmethyl)-5-methylpyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that this compound may act as an allosteric modulator for certain neurotransmitter receptors, particularly glutamate receptors, which are crucial for synaptic plasticity and cognitive functions .
Enzyme Inhibition and Receptor Binding
Research indicates that N-(cyclopropylmethyl)-5-methylpyridin-3-amine exhibits significant enzyme inhibitory activity. It has been studied for its effects on various biological pathways:
- Glutamate Receptors : The compound has shown potential as a positive allosteric modulator, enhancing receptor activity and possibly improving cognitive functions .
- Serotonin Receptors : Some studies have indicated interactions with serotonin receptors, suggesting potential applications in treating mood disorders .
Case Studies and Research Findings
- Cognitive Enhancement : A study investigating the effects of N-(cyclopropylmethyl)-5-methylpyridin-3-amine on cognitive impairments demonstrated its efficacy in enhancing memory retention in animal models. The compound was administered in varying doses, revealing a dose-dependent improvement in cognitive performance.
- Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could be beneficial in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(cyclopropylmethyl)-5-methylpyridin-3-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(Cyclopropylmethyl)-6-methylpyridin-3-amine | Similar cyclopropylmethyl group | Variation in methyl group position |
| 6-Fluoro-N-methylpyridin-3-amine | Fluorine substitution at 6-position | Enhanced lipophilicity due to fluorine |
| N-(isobutyl)-6-methylpyridin-3-amine | Isobutyl group instead of cyclopropyl | Different steric effects influencing activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)-5-methylpyridin-3-amine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 5-methylpyridin-3-amine and cyclopropylmethyl halides under basic conditions. For example, using sodium hydroxide (NaOH) and triethylamine (Et₃N) as bases improves reaction efficiency by deprotonating the amine and facilitating nucleophilic attack. Solvent choice (e.g., dioxane) and temperature control (reflux conditions) are critical to minimize side reactions like over-alkylation. Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing N-(cyclopropylmethyl)-5-methylpyridin-3-amine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the cyclopropylmethyl group’s integration and coupling patterns. Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH stretches in the amine moiety .
Q. How does the cyclopropylmethyl substituent influence the electronic and steric properties of the pyridine ring?
- Methodological Answer : The cyclopropylmethyl group introduces steric bulk near the pyridine nitrogen, potentially hindering nucleophilic attacks at this position. Electronically, the cyclopropane ring’s strained sp³ hybridized carbons may donate slight electron density via hyperconjugation, altering the pyridine’s basicity. Comparative studies with non-cyclopropylated analogs using computational methods (e.g., DFT calculations) can quantify these effects .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays (e.g., enzyme inhibition vs. cellular assays) be systematically addressed?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or target accessibility. To resolve these:
- Perform dose-response curves under standardized conditions.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
- Cross-validate results with structural analogs (e.g., N-(1-cyclopropylethyl)-4-methylpyridin-3-amine) to isolate substituent-specific effects .
Q. What strategies optimize regioselectivity when introducing the cyclopropylmethyl group to the pyridine amine?
- Methodological Answer : To avoid competing reactions (e.g., N- vs. C-alkylation):
- Use protecting groups (e.g., Boc for amines) to block undesired sites.
- Employ transition metal catalysts (e.g., Pd) for directed C–H functionalization.
- Conduct kinetic studies to identify temperature thresholds that favor mono-alkylation .
Q. How can computational models predict the binding interactions of N-(cyclopropylmethyl)-5-methylpyridin-3-amine with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, focusing on the cyclopropylmethyl group’s van der Waals contacts. Molecular dynamics (MD) simulations assess stability over time, while free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification. Validate predictions with mutagenesis studies on key receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
